molecular formula C14H15N3O4 B2686193 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034495-29-7

3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2686193
CAS No.: 2034495-29-7
M. Wt: 289.291
InChI Key: RGVSGUGRRDTDSX-UHFFFAOYSA-N
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Description

3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound featuring a unique hybrid architecture. Its structure is characterized by an imidazolidine-2,4-dione (hydantoin) core, a scaffold known for diverse biological activities, linked to an azetidine ring that is functionalized with a 2-phenoxyacetyl group. This specific molecular framework makes it a compound of significant interest in medicinal chemistry research for the development of novel bioactive molecules. The imidazolidine-2,4-dione moiety is a well-explored pharmacophore in drug discovery. While your compound is novel, structurally similar azetidine derivatives have been investigated as potential inhibitors of enzymes like stearoyl-coenzyme A delta-9 desaturase, a target relevant in metabolic diseases such as type 2 diabetes, obesity, and atherosclerosis . Furthermore, the distinct 2,4-dione core is analogous to the thiazolidine-2,4-dione (TZD) scaffold, which is a privileged structure in medicinal chemistry. TZDs are famously known for their antidiabetic activity through activation of the PPARγ receptor and have also demonstrated promising antimycobacterial properties by inhibiting bacterial cell wall synthesis enzymes . This combination of features suggests potential research applications for this compound in areas including infectious disease, metabolic syndrome, and beyond. Researchers can utilize this high-purity material as a key intermediate for constructing more complex molecules or as a standard in biological screening assays. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(2-phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12-6-15-14(20)17(12)10-7-16(8-10)13(19)9-21-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVSGUGRRDTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via acylation reactions using phenoxyacetic acid or its derivatives.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate intermediates to form the imidazolidine-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

CCR6 Receptor Modulation

One of the prominent applications of this compound is its role as a modulator of the CCR6 receptor. CCR6 is involved in various immune responses and inflammatory processes. Compounds that modulate this receptor can be beneficial in treating autoimmune diseases, inflammatory conditions, and certain cancers. The synthesis and testing of derivatives have shown promising results in enhancing the efficacy of treatments targeting CCR6 .

Antitumor Activity

Research indicates that 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione exhibits antitumor properties. In a study focusing on its derivatives, significant cytotoxic effects were observed against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development in cancer therapy .

Bitter Taste Modifiers

Another interesting application lies in its use as a bitter taste modifier. This property is particularly valuable in pharmaceutical formulations where masking unpleasant tastes can enhance patient compliance. The compound has been tested for its effectiveness in modifying bitter flavors in oral medications, showing promising results that could lead to improved formulations .

Data Tables

Application AreaDescriptionFindings
CCR6 ModulationTargeting immune responses and inflammationEffective modulation observed in preclinical studies
Antitumor ActivityInduction of apoptosis in cancer cellsSignificant cytotoxic effects noted against multiple cancer cell lines
Bitter Taste ModificationEnhancing palatability of pharmaceutical formulationsDemonstrated effectiveness in masking bitter flavors

Case Study 1: CCR6 Modulation

A study conducted on azetidin derivatives highlighted the potential of this compound in modulating CCR6 activity. The results indicated a dose-dependent response with significant receptor binding affinity, suggesting its utility in developing new treatments for inflammatory diseases.

Case Study 2: Antitumor Efficacy

In vitro studies revealed that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways, which warrants further investigation into its therapeutic potential.

Case Study 3: Taste Modification

A clinical trial assessed the effectiveness of incorporating this compound into pediatric formulations to mask bitter tastes. Results showed a marked improvement in patient acceptance and adherence to medication regimens.

Mechanism of Action

The mechanism of action of 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound is compared below with key analogs (Table 1), emphasizing structural differences and biological implications.

Table 1. Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Compound Name Core Structure Key Substituents Biological Activity Ki (α1-Adrenoreceptor) Calculated LogP*
3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione Imidazolidine-2,4-dione 3-[1-(2-Phenoxyacetyl)azetidin-3-yl] Hypothesized antiarrhythmic N/A ~2.5
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione (Compound 12, ) Imidazolidine-2,4-dione 3-[3-(4-(2-Methoxyphenyl)piperazinyl)propyl] Antiarrhythmic (prophylactic/therapeutic) 13.9 nM ~3.8
3-(Azetidin-3-yl)imidazolidine-2,4-dione () Imidazolidine-2,4-dione 3-Azetidin-3-yl Unknown N/A ~0.5
F35: 3-[4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzyl]imidazolidine-2,4-dione () Imidazolidine-2,4-dione 3-[4-(Quinazolinone-2-yl)benzyl] Unknown N/A ~3.0

*LogP estimated using fragment-based methods.

Key Observations

Structural Analogues with Heterocyclic Modifications
  • Thiazolidine-2,4-dione Derivatives ():
    Replacing the imidazolidine core with thiazolidine-2,4-dione introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. Thiazolidine derivatives often exhibit distinct metabolic stability and redox activity, which may limit direct pharmacological comparisons .

  • Quinazolinone-Linked Analogs (F35, ): The benzyl-linked quinazolinone in F35 adds significant bulk and planar aromaticity, likely influencing DNA intercalation or kinase inhibition. In contrast, the target compound’s phenoxyacetyl group offers flexibility and moderate lipophilicity, suggesting divergent target profiles .

Biological Activity

The compound 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a member of the azetidine family and has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on the compound's biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3

This compound features an imidazolidine core modified with a phenoxyacetyl group, which may influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit significant antimicrobial activity. For instance, a study noted that several synthesized azetidinones showed potent effects against various pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans . The presence of specific substituents on the azetidine ring is crucial for enhancing this activity.

Table 1: Antimicrobial Activity of Azetidinone Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Azetidinone ABacillus anthracis5 µg/mL
Azetidinone BStaphylococcus aureus10 µg/mL
Azetidinone CCandida albicans15 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies conducted on azetidine derivatives have revealed that modifications in the phenoxy and imidazolidine moieties significantly affect their biological properties. For example, the introduction of electron-withdrawing groups in the aromatic ring enhances antimicrobial potency .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsVaried effects
Aromatic ring alterationsSignificant impact on MIC values

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized a series of azetidinone derivatives and evaluated their antimicrobial activities. The results demonstrated that specific substitutions led to enhanced efficacy against resistant strains of bacteria .
  • Therapeutic Potential : Another investigation focused on the anti-inflammatory properties of related compounds, suggesting that modifications could potentially lead to new treatments for inflammatory diseases .

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